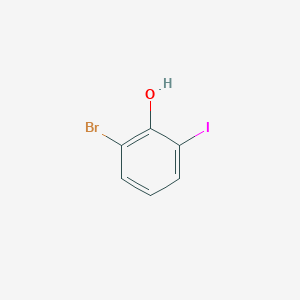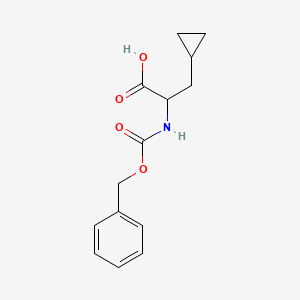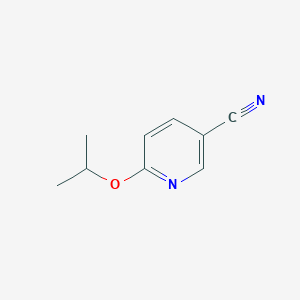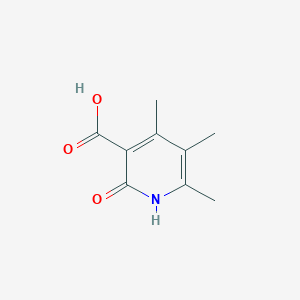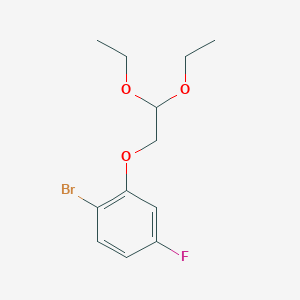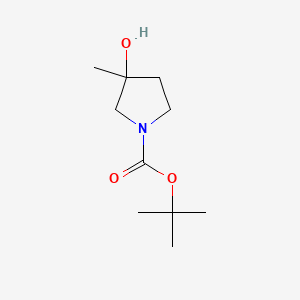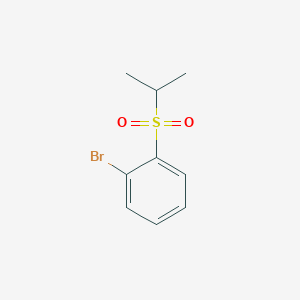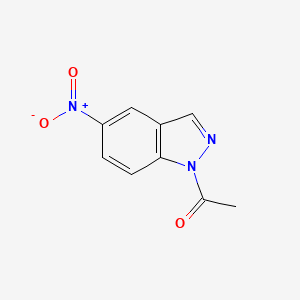
1-(5-Nitro-1H-indazol-1-yl)éthanone
Vue d'ensemble
Description
1-(5-Nitro-1H-indazol-1-yl)ethanone, also known as 5-nitroindazole, is an organic compound belonging to the indazole family. It is a colorless solid that is soluble in organic solvents. 5-nitroindazole has been studied for its potential applications in pharmaceuticals, biochemistry, and materials science.
Applications De Recherche Scientifique
Synthèse de composés biologiquement actifs
La structure centrale du 1-acétyl-5-nitro-1h-indazole est essentielle à la synthèse d'une variété de composés biologiquement actifs. Ses dérivés se sont révélés posséder des activités anti-inflammatoires et antinociceptives significatives . Par exemple, certains N-phényl-1H-indazole-1-carboxamides synthétisés à partir de ce composé ont montré des activités antiprolifératives prometteuses contre diverses lignées cellulaires cancéreuses .
Développement d'agents anti-inflammatoires
Les dérivés de l'indazole, y compris ceux dérivés du 1-acétyl-5-nitro-1h-indazole, ont été étudiés pour leur potentiel en tant qu'agents anti-inflammatoires. Ces composés ont été testés in vivo pour leur capacité à réduire l'inflammation dans des modèles tels que l'arthrite induite par l'adjuvant de Freund et l'œdème induit par la carraghénine .
Recherche anticancéreuse
Le noyau indazole est une caractéristique commune de nombreux composés aux propriétés anticancéreuses. La recherche a montré que certains dérivés du 1-acétyl-5-nitro-1h-indazole peuvent inhiber la croissance des cellules cancéreuses, certains composés étant particulièrement efficaces contre les lignées cellulaires du côlon et du mélanome .
Synthèse de médicaments pharmaceutiques
Le 1-acétyl-5-nitro-1h-indazole sert de précurseur dans la synthèse de médicaments pharmaceutiques. Il a été utilisé pour créer des composés ayant une large gamme d'activités biologiques, notamment des AINS (anti-inflammatoires non stéroïdiens) et des substances aux propriétés antiprolifératives tumorales .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
1-(5-Nitro-1H-indazol-1-yl)ethanone, also known as 1-acetyl-5-nitro-1h-indazole, is a compound that belongs to the indazole class of heterocyclic compounds . Indazole-containing compounds have a wide variety of medicinal applications and are known to interact with various targets in the body . .
Mode of Action
It is known that indazole derivatives can interact with their targets in various ways, leading to a range of biological effects . For instance, some indazole derivatives have been found to inhibit the oxidation of arachidonic acid, catalyzed by 5-lipoxygenase .
Biochemical Pathways
Indazole derivatives are known to affect various biochemical pathways due to their broad range of biological activities .
Result of Action
Indazole derivatives are known to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Analyse Biochimique
Biochemical Properties
1-(5-Nitro-1H-indazol-1-yl)ethanone plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with various biomolecules, including proteins and enzymes, through hydrogen bonding and π-π stacking interactions . The compound has been shown to inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory pathways . Additionally, 1-(5-Nitro-1H-indazol-1-yl)ethanone can interact with DNA, potentially affecting gene expression and cellular functions .
Cellular Effects
The effects of 1-(5-Nitro-1H-indazol-1-yl)ethanone on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . The compound can modulate the expression of pro-inflammatory cytokines and inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator of immune response . Furthermore, 1-(5-Nitro-1H-indazol-1-yl)ethanone affects cellular metabolism by altering the activity of metabolic enzymes and impacting ATP production .
Molecular Mechanism
At the molecular level, 1-(5-Nitro-1H-indazol-1-yl)ethanone exerts its effects through several mechanisms. It binds to the active sites of target enzymes, inhibiting their activity and preventing substrate binding . The compound also induces conformational changes in proteins, affecting their function and stability . Additionally, 1-(5-Nitro-1H-indazol-1-yl)ethanone can modulate gene expression by interacting with transcription factors and DNA . These interactions result in the downregulation of pro-inflammatory genes and the upregulation of anti-inflammatory genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(5-Nitro-1H-indazol-1-yl)ethanone have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that 1-(5-Nitro-1H-indazol-1-yl)ethanone maintains its inhibitory effects on target enzymes and continues to modulate cellular functions . Prolonged exposure to the compound may lead to adaptive cellular responses, such as the upregulation of compensatory pathways .
Dosage Effects in Animal Models
The effects of 1-(5-Nitro-1H-indazol-1-yl)ethanone vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and analgesic effects without significant toxicity . At higher doses, 1-(5-Nitro-1H-indazol-1-yl)ethanone can induce adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a saturation of target enzyme inhibition .
Metabolic Pathways
1-(5-Nitro-1H-indazol-1-yl)ethanone is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering the levels of key metabolites . The compound’s metabolism also influences its pharmacokinetics, including its half-life and bioavailability .
Transport and Distribution
Within cells and tissues, 1-(5-Nitro-1H-indazol-1-yl)ethanone is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with transporters and binding proteins, affecting its localization and accumulation in specific cellular compartments . Studies have shown that 1-(5-Nitro-1H-indazol-1-yl)ethanone preferentially accumulates in the liver and kidneys, where it exerts its pharmacological effects .
Subcellular Localization
The subcellular localization of 1-(5-Nitro-1H-indazol-1-yl)ethanone is crucial for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target enzymes and DNA . Post-translational modifications, such as phosphorylation and acetylation, can influence the compound’s localization and activity . Additionally, 1-(5-Nitro-1H-indazol-1-yl)ethanone may be directed to specific organelles through targeting signals, enhancing its efficacy in modulating cellular processes .
Propriétés
IUPAC Name |
1-(5-nitroindazol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3/c1-6(13)11-9-3-2-8(12(14)15)4-7(9)5-10-11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCNYGFAYNMHPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(C=C(C=C2)[N+](=O)[O-])C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10632073 | |
| Record name | 1-(5-Nitro-1H-indazol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10632073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13436-55-0 | |
| Record name | 1-(5-Nitro-1H-indazol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10632073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzaldehyde](/img/structure/B1290669.png)
![7-amino-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-one hydrochloride](/img/structure/B1290670.png)
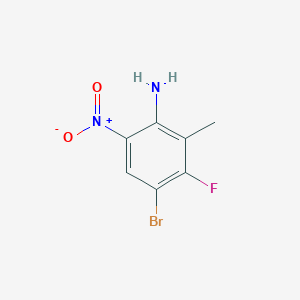

![3-Bromo-6,8-dichloroimidazo[1,2-a]pyridine](/img/structure/B1290678.png)
